molecular formula C30H24BrF2N3O2 B8598562 (6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester

(6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester

Cat. No.: B8598562
M. Wt: 576.4 g/mol
InChI Key: HTUJXNNBCXWTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a spiroheptane core, a fluorene moiety, and an imidazole ring. The presence of bromine and fluorine atoms further enhances its chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

The synthesis of (6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the fluorene derivative, followed by the introduction of the imidazole ring and the spiroheptane core. The final step involves the esterification of the carboxylic acid group with benzyl alcohol.

Scientific Research Applications

(6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound’s fluorene moiety allows it to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the imidazole ring can bind to metal ions, inhibiting the activity of metalloenzymes and affecting various biochemical pathways.

Comparison with Similar Compounds

(6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester can be compared with other similar compounds, such as:

    1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone: This compound shares the fluorene moiety but differs in the presence of a chloroethanone group instead of the imidazole and spiroheptane structures.

    (7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid: This compound also contains the fluorene moiety but has a boronic acid group, making it useful in different chemical reactions.

The uniqueness of this compound lies in its combination of the spiroheptane core, imidazole ring, and fluorene moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C30H24BrF2N3O2

Molecular Weight

576.4 g/mol

IUPAC Name

benzyl 6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate

InChI

InChI=1S/C30H24BrF2N3O2/c31-20-7-9-22-21-8-6-19(12-23(21)30(32,33)24(22)13-20)25-15-34-27(35-25)26-14-29(10-11-29)17-36(26)28(37)38-16-18-4-2-1-3-5-18/h1-9,12-13,15,26H,10-11,14,16-17H2,(H,34,35)

InChI Key

HTUJXNNBCXWTGU-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(N(C2)C(=O)OCC3=CC=CC=C3)C4=NC=C(N4)C5=CC6=C(C=C5)C7=C(C6(F)F)C=C(C=C7)Br

Origin of Product

United States

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